molecular formula C20H17BrN6O2 B058141 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione CAS No. 853029-57-9

8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B058141
M. Wt: 453.3 g/mol
InChI Key: RCZJXCXNYGHNSR-UHFFFAOYSA-N
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Patent
US07550455B2

Procedure details

A mixture of 28.91 g of 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, 20.00 g of 2-chloromethyl-4-methylquinazoline and 27.74 g of potassium carbonate in 235 ml of N-methylpyrrolidone is warmed to 75° C. and stirred at this temperature for six hours. Subsequently, the reaction mixture is slowly treated with 235 ml of water, a pale precipitate depositing. The suspension is cooled in an ice bath. The precipitate is filtered off with suction, washed with water and a little petroleum ether and dried at 50° C. in a circulating air drying oven.
Quantity
28.91 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.74 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:6]=2[C:5](=[O:16])[NH:4][C:3]1=[O:17].Cl[CH2:19][C:20]1[N:29]=[C:28]([CH3:30])[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1.C(=O)([O-])[O-].[K+].[K+].O>CN1CCCC1=O>[CH3:30][C:28]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=[C:20]([CH2:19][N:4]2[C:5](=[O:16])[C:6]3[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:8]([Br:11])=[N:9][C:10]=3[N:2]([CH3:1])[C:3]2=[O:17])[N:29]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.91 g
Type
reactant
Smiles
CN1C(NC(C=2N(C(=NC12)Br)CC#CC)=O)=O
Name
Quantity
20 g
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C(=N1)C
Name
Quantity
27.74 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
235 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
235 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a little petroleum ether and dried at 50° C. in a circulating air
CUSTOM
Type
CUSTOM
Details
drying oven

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC1=NC(=NC2=CC=CC=C12)CN1C(=O)N(C=2N=C(N(C2C1=O)CC#CC)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.